5-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
The compound contains several functional groups including a benzodioxole, an oxadiazole, a pyrazolo[1,5-a]pyrazine, and a phenyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings may be planar or non-planar depending on the specific arrangement of the atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its solubility, melting point, and stability could be influenced by the presence and position of the various functional groups .Scientific Research Applications
Synthesis and Biological Activities
A significant portion of the research focuses on the synthesis of novel chemical compounds bearing structural similarities, such as oxadiazole and pyrazole moieties, and their evaluation for various biological activities. These studies often explore the antimicrobial, antifungal, and anticancer potentials of synthesized compounds. For instance, compounds have been evaluated for their in vitro antibacterial and antifungal activities against specific bacterial and fungal strains, showing promising results in some cases (Pandya, Dave, Patel, & Desai, 2019).
Antimycobacterial and Anti-Tubercular Activity
Some studies have also focused on the antimycobacterial and anti-tubercular activities of synthesized compounds, demonstrating the potential of novel chemical entities in addressing infectious diseases like tuberculosis. These compounds are evaluated against the H37Rv strain of Mycobacterium tuberculosis, with some showing comparable or superior activity to standard drugs (Shruthi et al., 2016).
Insecticidal and Optical Properties
Research extends into the exploration of insecticidal activities and optical properties of novel compounds. This includes the assessment of efficacy against specific pests, such as the diamondback moth, and the exploration of fluorescence characteristics for potential applications in materials science (Qi et al., 2014).
Drug Discovery and Molecular Design
The drug discovery process often incorporates in silico approaches to predict the drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of novel compounds, aiding in the identification of promising candidates for further development. Computational methods help streamline the discovery process by predicting the biological activities and pharmacokinetic profiles of new chemical entities before synthesis and biological evaluation (Pandya et al., 2019).
Safety And Hazards
properties
IUPAC Name |
5-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O5/c1-2-3-12-33-19-7-4-17(5-8-19)20-14-21-26(32)30(10-11-31(21)28-20)15-24-27-25(29-36-24)18-6-9-22-23(13-18)35-16-34-22/h4-11,13-14H,2-3,12,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYMALQUCHFAIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one |
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